Diethanolamine palmitate

Description

Contextualization within Fatty Acid Amide Chemistry Research

Fatty acid amides are a class of compounds formed from the reaction of a fatty acid with an amine. Diethanolamine (B148213) palmitate is a prime example of a fatty acid diethanolamide. smolecule.com The chemistry of fatty acid amides is a significant area of study due to their prevalence in biological systems and their wide array of industrial uses. ekb.eg Research in this field often focuses on the synthesis, characterization, and application of these compounds. The amide bond in fatty alkanolamides is a key feature that makes them valuable in various industries. ekb.eg

The synthesis of diethanolamine palmitate typically involves a condensation reaction between diethanolamine and palmitic acid, where an amide bond is formed, and water is released as a byproduct. smolecule.com This amidation reaction can be carried out under controlled temperature and pressure, sometimes with the aid of a catalyst like sodium methoxide (B1231860) to improve reaction efficiency. smolecule.comarpnjournals.org

Historical Perspectives on Alkanolamide Scholarly Investigations

The study of alkanolamides, a broader category that includes this compound, has a rich history rooted in the development of surfactants. The so-called "low-active amides," which are water-soluble liquids, were first described by Kritchevsky when the ratio of amine to fatty acid is 2 to 1. taylorandfrancis.com These early investigations laid the groundwork for the synthesis and application of a wide range of alkanolamides.

Historically, research has focused on optimizing the production of alkanolamides to enhance their properties for specific applications. For instance, studies have explored the use of different fatty acids and alkanolamines to produce surfactants with improved anti-hard water properties and sustained foaming in detergents. jica.go.jp The use of catalysts, such as sodium methoxide, has been investigated to increase the speed of the amidation reaction. rasayanjournal.co.in

Significance of this compound in Contemporary Chemical Research Domains

In contemporary research, this compound and other fatty acid alkanolamides continue to be of great interest. Their surfactant properties make them valuable components in various products, including cosmetics, personal care items, and industrial cleaners. smolecule.com In cosmetics, it acts as an emulsifier and stabilizer in creams and lotions. smolecule.com

Current research often focuses on developing more efficient and environmentally friendly synthesis methods. This includes exploring non-catalytic synthesis under microwave irradiation to avoid the need for catalyst separation from the final product. rasayanjournal.co.in Additionally, there is ongoing research into the biological activities of fatty alkanolamides, with some studies suggesting their potential as anti-cancer and antimicrobial agents. ekb.eg The unique properties of this compound, derived from palmitic acid, distinguish it from other amides made from different fatty acids. smolecule.com

| Property | Value | Source |

| IUPAC Name | hexadecanoic acid;2-(2-hydroxyethylamino)ethanol | nih.gov |

| Molecular Formula | C20H43NO4 | nih.gov |

| Molecular Weight | 361.6 g/mol | nih.gov |

| CAS Number | 64715-97-5 | nih.gov |

| Appearance | Viscous liquid or solid (temperature dependent) | smolecule.com |

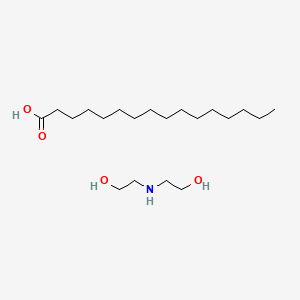

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64715-97-5 |

|---|---|

Molecular Formula |

C20H43NO4 |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |

InChI Key |

QGLKEWRJAKVENM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies for Diethanolamine Palmitate

Chemical Amidation Pathways for Diethanolamine (B148213) Palmitate Synthesis

The formation of Diethanolamine Palmitate, an amide, is primarily achieved through amidation reactions. These processes can be broadly categorized into two main strategies: a two-step esterification-amidation route and a more direct, single-step amidation of the parent fatty acid.

Esterification-Amidation Reaction Routes

This synthetic approach involves a two-stage process. The first stage is the conversion of a triglyceride source of palmitic acid, such as palm oil or coconut oil, into its corresponding fatty acid methyl esters (FAMEs). This is typically accomplished through a transesterification reaction with methanol (B129727). atlantis-press.comrasayanjournal.co.in The second stage is the amidation of the resulting palmitate methyl ester with diethanolamine. atlantis-press.comnih.gov

Transesterification: Triglyceride (containing palmitate) + Methanol → Palmitate Methyl Ester + Glycerol (B35011)

Amidation: Palmitate Methyl Ester + Diethanolamine → this compound + Methanol atlantis-press.com

This pathway is significant because the amidation reaction between a fatty acid methyl ester and diethanolamine is a reversible, liquid-phase reaction. nih.govacs.org The removal of the methanol byproduct is crucial to shift the reaction equilibrium forward, thereby increasing the conversion to the desired diethanolamide product. nih.govacs.org Research has shown that this process can be effectively catalyzed by bases such as sodium hydroxide (B78521) (NaOH). atlantis-press.com For instance, the amidation of methyl esters from palm oil with diethanolamine has been studied, demonstrating the viability of this route. atlantis-press.com Similarly, alkanolamides can be synthesized from coconut oil through a sequence of transesterification followed by amidation. rasayanjournal.co.in

Direct Amidation of Palmitic Acid with Diethanolamine

Direct amidation is a more convergent approach where palmitic acid reacts directly with diethanolamine to form this compound and water. This method bypasses the need for an initial esterification step. arpnjournals.orgresearchgate.net

The reaction is as follows: Palmitic Acid + Diethanolamine ⇌ this compound + Water

This process can be conducted under various conditions, including thermally without a catalyst or with the aid of specific catalysts. One study detailed a continuous, catalyst-free method performed in a flow-type reactor at high temperatures, ranging from 170-250°C. google.com At temperatures below 170°C, the reaction rate is considered impractically slow, while temperatures exceeding 250°C can lead to side reactions and product degradation. google.com The kinetics of this direct reaction are complex; the concentration of the diethanolamide product increases sharply initially, reaches a maximum, and then can decrease due to the formation of by-products from secondary reactions. researchgate.netgoogle.com The removal of water is a key factor in driving the reaction towards completion. google.com

Catalytic Systems in Chemical Synthesis of this compound

Catalysts are instrumental in enhancing reaction rates, improving efficiency, and allowing for milder reaction conditions in the synthesis of this compound. Various catalytic systems, including alkali hydroxides, alkoxides, and other heterogeneous catalysts, have been explored.

Sodium hydroxide (NaOH) is a commonly used alkali catalyst, particularly in the amidation of fatty acid methyl esters with diethanolamine. atlantis-press.com The catalyst functions by breaking the ester bond in the methyl ester, facilitating the subsequent reaction with diethanolamine. atlantis-press.com Research on the synthesis of diethanolamide from palm oil methyl esters demonstrated that the catalyst concentration is directly proportional to the conversion rate. atlantis-press.com

A study using this method achieved the best results with a 5% NaOH catalyst concentration and a 1:5 mole ratio of methyl esters to diethanolamine, yielding a conversion of 68.95% after 3 hours at 160°C. atlantis-press.com

Table 1: Effect of Reactant Mole Ratio and NaOH Catalyst Concentration on Conversion Data derived from a study on palm oil methyl ester amidation. atlantis-press.com

| Methyl Ester : Diethanolamine Mole Ratio | NaOH Catalyst Conc. (% w/w) | Conversion (%) |

| 1 : 1 | 5 | 50.12 |

| 1 : 2 | 5 | 55.43 |

| 1 : 3 | 5 | 60.75 |

| 1 : 4 | 5 | 65.11 |

| 1 : 5 | 5 | 68.95 |

| 1 : 5 | 1 | 58.34 |

| 1 : 5 | 2 | 61.21 |

| 1 : 5 | 3 | 64.33 |

| 1 : 5 | 4 | 66.87 |

Additionally, nanocrystalline heterogeneous catalysts such as sodium-doped calcium hydroxide (Na/Ca(OH)₂) have been developed for the one-step aminolysis of triglycerides with diethanolamine. rsc.orgrsc.orgresearchgate.net

Sodium methoxide (B1231860) (NaOCH₃) is another effective alkaline catalyst for this synthesis. arpnjournals.org It is utilized in both the direct amidation of fatty acids and the amidation of fatty acid esters. arpnjournals.orggoogle.com One advantage of using sodium methoxide is that it can facilitate the reaction at lower temperatures. google.com

An improved method for the aminolysis of fatty acid methyl esters involves heating diethanolamine and a sodium methoxide catalyst to 55-75°C and gradually adding the cold ester under a vacuum. google.com This procedure helps to control the exothermic reaction and removes the methanol byproduct as it forms, preventing foaming and driving the reaction to completion. google.com In the direct amidation of fatty acids, sodium methoxide has been used at a concentration of 5% relative to the fatty acid weight. arpnjournals.org Studies have also employed a 1% w/w solution of sodium methoxide in diethanolamine for the reaction with fatty acid methyl esters at milder temperatures of 70-80°C to limit byproduct formation. nih.govacs.org

Table 2: Research Findings on Sodium Methoxide Catalysis

| Reactant(s) | Catalyst Conc. | Temperature | Key Findings |

| Palmitic Acid & Diethanolamine | 5% of fatty acid weight | 90°C | Best conditions for N-palmitoyl diethanolamine synthesis achieved at 90°C and 2-hour reaction time. arpnjournals.org |

| Fatty Acid Methyl Ester & Diethanolamine | 1% w/w in Diethanolamine | 70-80°C | Milder temperatures limit the occurrence of byproducts. nih.govacs.org |

| Higher Fatty Acid Esters & Diethanolamine | Not specified | 55-75°C | Gradual addition of cold ester to heated amine-catalyst mix under vacuum controls exotherm and removes methanol. google.com |

Beyond traditional alkaline catalysts, research has investigated alternative systems to improve the synthesis of diethanolamides.

Calcium Oxide (CaO): As a heterogeneous catalyst, CaO offers advantages such as being inexpensive, having a long life, and being easily separated from the reaction mixture. rasayanjournal.co.in It has been successfully used in the amidation of fatty acid methyl esters from coconut oil with diethanolamine. rasayanjournal.co.in Optimal conversion (88.89%) was achieved at 70°C. rasayanjournal.co.in It has also been applied in the direct amidation of palmitic acid. arpnjournals.com

Sulfuric Acid (H₂SO₄): Acid catalysts have also been explored. The amidation of methyl esters with diethanolamine has been conducted using sulfuric acid (0.5% w/w) as a catalyst. ijirset.com

Other Systems: A biogenic catalyst, CuO-CaCO₃, has been studied for the solvent-free direct amidation of palmitic acid with primary amines. researchgate.net

Solvent Effects and Reaction Media Influence on Diethanolamide Formation

The selection of a solvent or reaction medium is a critical factor in the chemical synthesis of diethanolamides, profoundly impacting reaction rates and selectivity. In the lipase-catalyzed synthesis of fatty acid diethanolamides, the choice of solvent can dictate the reaction's success. For instance, the formation of lauroyl diethanolamide was observed to be complete within 6 hours when acetonitrile (B52724) was used as the solvent at 50°C. researchgate.netresearchgate.net In contrast, under the same conditions, the reaction did not reach completion in toluene, highlighting the significant influence of the solvent's properties on the reaction kinetics. researchgate.netresearchgate.net

Process Optimization Parameters in Chemical Amidation of this compound

Optimizing process parameters is essential for maximizing the yield and efficiency of the chemical amidation process to produce this compound. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time.

The stoichiometry of the reactants, specifically the molar ratio of the fatty acid or its ester to diethanolamine, is a crucial parameter affecting product conversion. In the amidation of methyl esters with diethanolamine, studies have shown that conversion is directly proportional to the moles of diethanolamine. atlantis-press.com An increase in the diethanolamine mole ratio shifts the reaction equilibrium to the right, favoring product formation. atlantis-press.com The optimal conversion was achieved at a methyl ester to diethanolamine mole ratio of 1:5. atlantis-press.com

For the direct amidation of fatty acids, a molar ratio of fatty acids to diethanolamine in the range of 1:(0.9–1.5) is often utilized. google.com In catalytic systems, the fatty acid amide yield has been shown to increase as the diethanolamine to oil molar ratio was raised from 3:1 to 6:1. rsc.org However, further increases beyond this ratio did not significantly affect the yield. rsc.org The necessity for a higher amount of diethanolamine is explained by Talvik's hypothesis, which suggests that an additional molecule of the amine is important for the formation of a six-membered ring intermediate, facilitating high yields of the amide. rsc.org

Table 1: Effect of Molar Ratio on Amidation Conversion

| Reactant Ratio (Methyl Ester:Diethanolamine) | Conversion (%) | Reference |

|---|---|---|

| 1:1 | 52.81 | atlantis-press.com |

| 1:2 | 56.18 | atlantis-press.com |

| 1:3 | 62.92 | atlantis-press.com |

| 1:4 | 65.17 | atlantis-press.com |

| 1:5 | 68.95 | atlantis-press.com |

Reaction temperature is a significant factor that governs the kinetics of diethanolamide formation. In non-catalytic chemical synthesis, the process often requires high temperatures, typically in the range of 140–160°C or even 170–250°C. atlantis-press.comgoogle.com The reaction rate generally increases with temperature. researchgate.net For instance, increasing the reaction temperature from 50°C to 70°C was found to increase the reaction rate for lauroyl diethanolamide synthesis. researchgate.net

In catalyzed systems, the optimal temperature can vary. For the synthesis of palm oil-based diethanolamides, the optimal reaction temperature was found to be 110°C. chemistry-chemists.comresearchgate.net In another study optimizing the synthesis of alkyl-diethanolamide, the highest conversion (88.89%) was achieved at a reaction temperature of 70°C within a tested range of 60°C to 80°C. rasayanjournal.co.in The final conversion of fatty acid methyl ester (FAME) in an amidation reaction was observed to be higher at elevated temperatures, with conversions of 80.45%, 82.46%, and 83% at 70, 75, and 80 °C, respectively. nih.gov

Table 2: Influence of Temperature on Reaction Parameters

| Temperature (°C) | Observation | Reference |

|---|---|---|

| 50 -> 70 | Increased reaction rate | researchgate.net |

| 70 | Highest conversion (88.89%) for CaO-catalyzed reaction | rasayanjournal.co.in |

| 110 | Optimal temperature for palm oil-based synthesis | chemistry-chemists.comresearchgate.net |

| 160 | Temperature for NaOH-catalyzed amidation | atlantis-press.com |

| 170 - 250 | Typical range for continuous flow chemical synthesis | google.com |

The duration of the reaction is directly linked to conversion efficiency. In a continuous flow reactor system, the residence time required for synthesis is dependent on the temperature, ranging from 5.5±1 minute at higher temperatures to 45±15 minutes at lower temperatures. google.com For batch processes, optimal times can be longer. For example, the synthesis of palm oil-based diethanolamides was optimized at a reaction time of 5 hours. chemistry-chemists.comresearchgate.net

In some cases, prolonged reaction times can lead to the formation of by-products and a decrease in the desired surface-active properties. researchgate.net Studies on the amidation of methyl esters using a NaOH catalyst were conducted over 3 hours. atlantis-press.com Enzymatic processes can also be optimized for time; the synthesis of fatty diethanolamide from Calophyllum inophyllum L. kernel oil was found to be optimal at an incubation time of 2 hours. rasayanjournal.co.in After this optimal time, a decrease in product yield was observed. rasayanjournal.co.in

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods for producing this compound. This biocatalytic approach typically operates at lower temperatures and pressures, reducing energy consumption and the formation of unwanted by-products. rasayanjournal.co.in

Lipases are the most commonly employed biocatalysts for the synthesis of fatty acid diethanolamides due to their efficacy in catalyzing amidation reactions. rasayanjournal.co.in Among the various lipases, Candida antarctica lipase (B570770) B (commercially available as Novozym 435) is frequently cited as a highly effective catalyst for this transformation. researchgate.netresearchgate.netnih.govacs.orgnih.gov It has been successfully used to catalyze the amidation of various fatty acids with diethanolamine. nih.govacs.org Another effective biocatalyst is the immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM), which has been used to produce fatty diethanolamide from vegetable oils. rasayanjournal.co.in

Immobilization of these enzymes is a key strategy to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse, which is crucial for industrial applications. ukm.my Lipases can be immobilized on various support matrices through methods like adsorption. ukm.my Common supports include acrylic resins, Celite, and Amberlite XAD7. ukm.myorientjchem.org For example, Candida antarctica lipase has been supported on an acrylic resin, and lipase from Candida rugosa has been immobilized on Celite, Amberlite XAD7, and PMMA. ukm.myorientjchem.org The choice of the support matrix is important as it allows the enzyme to retain the necessary water for its conformation while minimizing reverse reactions in the low-aqueous environments typical for synthesis. ukm.my Studies on operational stability have shown that immobilized C. antarctica lipase can retain a high percentage of its initial activity even after being used repeatedly for 10 days. nih.govacs.org

Substrate Specificity and Derivatization in Biocatalytic Pathways

The enzymatic synthesis of this compound is predominantly achieved through the use of lipases, which exhibit a degree of substrate specificity that influences reaction efficiency and product yield. Lipases, such as the widely used immobilized Candida antarctica lipase B (Novozym 435), demonstrate a variable affinity for different fatty acids as acyl donors.

Research on the amidation of diethanolamine with various fatty acids has shown that the chain length of the fatty acid plays a crucial role in the conversion yield. While shorter-chain fatty acids like hexanoic acid may exhibit higher yields under certain conditions, lipases are also highly effective in converting long-chain fatty acids such as palmitic acid. For instance, studies on the synthesis of N-acylethanolamines have demonstrated the successful use of lipases for the amidation of long-chain fatty acids, including palmitic acid. researchgate.net The specificity of a lipase is a critical factor, with some lipases showing a preference for saturated fatty acids like palmitic acid, while others may favor unsaturated fatty acids. nih.govrasayanjournal.co.in

Derivatization in the context of biocatalytic pathways for this compound can be understood as the enzymatic synthesis of various related fatty acid diethanolamides by utilizing different fatty acid substrates. This allows for the production of a range of diethanolamides with varying properties. For example, by substituting palmitic acid with oleic acid or lauric acid, oleoyl (B10858665) diethanolamide and lauroyl diethanolamide can be synthesized, respectively. This highlights the versatility of lipases in accommodating a variety of fatty acid substrates for the synthesis of a diverse array of fatty acid amides. nih.govresearchgate.net

The table below illustrates the effect of fatty acid chain length on the yield of diethanolamide synthesis catalyzed by Candida antarctica lipase (Novozym 435). nih.gov

| Fatty Acid | Acyl Chain Length | Product | Yield (%) |

| Hexanoic Acid | C6 | Hexanoyl diethanolamide | 76.5 |

| Lauric Acid | C12 | Lauroyl diethanolamide | 49.5 |

| Oleic Acid | C18:1 | Oleoyl diethanolamide | 12.1 |

This data is for illustrative purposes to show the trend of substrate specificity and is based on a study of various fatty acid diethanolamides. nih.gov

Reaction Conditions Optimization in Enzymatic Systems for this compound

The optimization of reaction conditions is paramount to achieving high yields and reaction rates in the enzymatic synthesis of this compound. Key parameters that are typically optimized include enzyme concentration, temperature, and pH, as well as the choice between solvent-free and solvent-based reaction media.

Enzyme Concentration Effects

The concentration of the lipase biocatalyst directly impacts the rate of reaction. Generally, an increase in enzyme concentration leads to a higher initial reaction rate and can result in a greater conversion to this compound within a given timeframe. However, beyond a certain point, the increase in yield may become less significant, and economic considerations regarding the cost of the enzyme become a limiting factor. researchgate.net Studies on the enzymatic synthesis of other fatty acid amides have shown that optimizing the enzyme loading is a critical step in process development. For instance, in the synthesis of oleoyl-diethanolamide, enzyme amounts have been varied to determine the optimal concentration for maximizing conversion. core.ac.uk

The following table demonstrates the general effect of enzyme concentration on the conversion of a substrate in a lipase-catalyzed reaction.

| Enzyme Concentration (% w/w of substrate) | Conversion (%) |

| 5 | 65 |

| 10 | 80 |

| 15 | 89 |

| 20 | 90 |

| 25 | 90 |

This data is representative of the general trend observed in lipase-catalyzed reactions and is not specific to this compound.

Temperature and pH Considerations

Temperature is a critical parameter that influences both the activity and stability of the lipase. For most lipases used in the synthesis of fatty acid amides, the optimal temperature typically lies between 40°C and 60°C. rasayanjournal.co.in Within this range, the enzyme exhibits high catalytic activity. However, temperatures exceeding the optimum can lead to thermal denaturation and a subsequent loss of enzyme activity. frontiersin.org Conversely, lower temperatures will result in a slower reaction rate.

The pH of the reaction medium is another crucial factor, as it affects the ionization state of the enzyme's active site and the substrates. Lipases generally have an optimal pH range within which they exhibit maximum activity. For many lipases, such as Candida antarctica lipase B, the optimal pH for esterification and amidation reactions in non-aqueous media is often around neutral (pH 7). usu.ac.id Extreme pH values can lead to irreversible denaturation of the enzyme. Maintaining the pH at the optimal level is therefore essential for efficient synthesis.

| Parameter | Optimal Range | Effect Outside Optimal Range |

| Temperature | 40°C - 60°C | Lower temperatures decrease reaction rate; higher temperatures can cause enzyme denaturation. rasayanjournal.co.infrontiersin.org |

| pH | ~7.0 | Extreme pH values can lead to irreversible enzyme denaturation and loss of activity. usu.ac.id |

Solvent-Free versus Solvent-Based Biocatalytic Systems

The enzymatic synthesis of this compound can be conducted in either the presence or absence of an organic solvent. Solvent-based systems utilize a non-polar organic solvent, such as hexane, to dissolve the substrates and facilitate their interaction with the enzyme. core.ac.uk This can be advantageous for reducing mass transfer limitations.

However, there is a growing trend towards solvent-free systems, which align with the principles of green chemistry by eliminating the use of potentially hazardous and environmentally harmful solvents. nih.govmdpi.com In a solvent-free system, one of the reactants, typically the one in excess, can act as the solvent. While this approach is more environmentally friendly and can simplify downstream processing, it may present challenges such as high viscosity, which can impede mixing and reduce reaction rates. A study on the synthesis of oleoyl-diethanolamide found that while a solvent-free system was viable, the conversion of oleic acid was lower compared to a system using a solvent (61.35% vs. 78%). core.ac.uk

| System | Advantages | Disadvantages |

| Solvent-Based | - Reduced viscosity- Improved substrate solubility | - Use of potentially hazardous solvents- Increased cost of solvent and recovery- Environmental concerns |

| Solvent-Free | - Environmentally friendly (Green Chemistry)- Simplified downstream processing- Reduced cost | - Potential for high viscosity- Mass transfer limitations- May result in lower conversion rates core.ac.uk |

Comparative Analysis of Chemical versus Enzymatic Synthesis Routes for this compound

Both chemical and enzymatic routes are available for the synthesis of this compound, each with its own set of advantages and disadvantages.

The conventional chemical synthesis typically involves the direct amidation of palmitic acid with diethanolamine at high temperatures (often above 150°C) and sometimes under pressure, with or without a catalyst. rasayanjournal.co.inresearchgate.net This method can achieve high conversion rates in a relatively short reaction time. However, the harsh reaction conditions can lead to the formation of undesirable by-products, resulting in a darker colored and less pure product that may require extensive purification. rasayanjournal.co.in

In contrast, the enzymatic synthesis, catalyzed by lipases, proceeds under much milder conditions (typically 40-60°C and atmospheric pressure). rasayanjournal.co.in This results in a higher purity product with better color and odor profiles. The high specificity of the enzyme minimizes the formation of by-products. The main drawbacks of the enzymatic route are the higher cost of the biocatalyst and potentially longer reaction times compared to the chemical method. A techno-economic evaluation of alkanolamide production has indicated that while the biocatalytic process is more energy-efficient, the production costs can be higher primarily due to the cost of the immobilized enzyme. researchgate.net

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Typically none or a chemical catalyst (e.g., sodium methylate) researchgate.net | Lipase (e.g., Novozym 435) nih.gov |

| Temperature | High (e.g., 140-160°C) researchgate.net | Mild (e.g., 40-60°C) rasayanjournal.co.in |

| Pressure | Often atmospheric, but can be elevated | Atmospheric |

| Reaction Time | Relatively short (e.g., 3-4 hours) researchgate.net | Can be longer (e.g., up to 24 hours) nih.gov |

| Product Purity | Lower, potential for by-products | Higher, high specificity minimizes by-products |

| Energy Consumption | Higher | Lower researchgate.net |

| Environmental Impact | Harsher conditions, potential for waste | Milder conditions, considered a "greener" alternative |

| Cost | Lower catalyst cost, but higher energy and purification costs | Higher catalyst cost, but lower energy and purification costs researchgate.net |

Precursor Sourcing and Preparation for this compound Production

The primary precursors for the synthesis of this compound are palmitic acid and diethanolamine. The availability and quality of these raw materials are crucial for the efficient and economical production of the final product.

Palmitic Acid: Palmitic acid is one of the most common saturated fatty acids found in nature. The primary commercial source of palmitic acid is palm oil, derived from the fruit of the oil palm tree (Elaeis guineensis). It is also found in significant quantities in palm kernel oil and to a lesser extent in other vegetable oils and animal fats. The industrial production of palmitic acid from palm oil involves the hydrolysis of the triglycerides in the oil, followed by fractional distillation to separate the different fatty acids. Sustainable sourcing of palm oil is a significant consideration due to environmental concerns associated with deforestation.

Diethanolamine: Diethanolamine is an organic compound that is produced on a large industrial scale. The manufacturing process involves the reaction of ethylene (B1197577) oxide with aqueous ammonia. This reaction typically produces a mixture of monoethanolamine, diethanolamine, and triethanolamine (B1662121). The desired diethanolamine is then separated from this mixture through a series of distillation steps to achieve high purity, often 99% or higher.

The preparation of these precursors for the synthesis of this compound typically involves ensuring their purity and dryness, especially for the enzymatic synthesis, as water content can negatively affect the reaction by promoting the hydrolysis of the product. nih.gov

Derivation from Natural Oils (e.g., Palm Oil, Coconut Oil, Calophyllum inophyllum L. Kernel Oil, Terminalia catappa L. Kernel Oil)

Natural oils are a primary source for the fatty acids required to produce this compound. These oils, rich in triglycerides, can be reacted directly with diethanolamine or can first be converted into fatty acids or methyl esters before the amidation step.

Palm Oil : As a major source of palmitic acid (around 44%), palm oil is a common feedstock. atlantis-press.com The synthesis can be achieved by directly reacting refined, bleached, and deodorized (RBD) palm kernel olein with diethanolamine. chemistry-chemists.comresearchgate.net In some processes, epoxidized palm olein is blended with RBD palm kernel olein to create specialized diethanolamides. chemistry-chemists.comresearchgate.net The reaction typically occurs at elevated temperatures, for instance, an optimal temperature of 110°C for 5 hours has been reported for certain palm oil-based syntheses. chemistry-chemists.comresearchgate.net

Coconut Oil : Coconut oil is another significant source, containing various fatty acids, including lauric, myristic, and palmitic acid. arpnjournals.orgnih.govarpnjournals.org The production process involves the condensation reaction of coconut oil fatty acids with diethanolamine at high temperatures (up to 170°C) with an alkaline catalyst. nih.gov To achieve a purer product with fewer by-products, a 1:1 molar ratio of the fatty acid to diethanolamine is preferred. nih.gov A method involving the gradual addition of refined coconut oil to a mixture of diethanolamine and sodium hydroxide at 80°C has been developed to produce a product free of substantial interfering by-products. google.com

Calophyllum inophyllum L. Kernel Oil : Also known as nyamplung oil, this non-edible vegetable oil is a viable raw material for fatty diethanolamide synthesis. rasayanjournal.co.in Its fatty acid composition includes oleic, linoleic, palmitic (15-16%), and stearic acids. rasayanjournal.co.in The synthesis has been successfully performed by reacting the oil's triglycerides directly with diethanolamine. rasayanjournal.co.in Enzymatic catalysis, using lipases such as Lipozyme TL IM, offers a greener alternative to chemical catalysts, allowing the reaction to proceed under milder conditions (e.g., 40°C). rasayanjournal.co.in This method has yielded palmitoyl (B13399708) diethanolamide, among other amides, with a conversion rate of about 44%. rasayanjournal.co.in

Terminalia catappa L. Kernel Oil : The kernel oil of Terminalia catappa L. has also been utilized for the enzymatic synthesis of alkyldiethanolamides. researchgate.net Using a lipase catalyst (Lipozyme), optimal reaction conditions have been identified as a 2-hour reaction time at 40°C, with a 1:5 mass ratio of oil (g) to diethanolamine (mmol). researchgate.net This process successfully synthesized palmitoyldiethanolamide and oleyldiethanolamide with a yield of 56-60%. researchgate.net

The following table summarizes the fatty acid composition of the aforementioned oils.

| Fatty Acid | Palm Oil (%) | Coconut Oil (%) | Calophyllum inophyllum L. Kernel Oil (%) |

| Palmitic Acid | 44 | 8.5 | 15-16 |

| Stearic Acid | 5 | 2.3 | 12-13 |

| Oleic Acid | 39 | 6 | 46-48 |

| Linoleic Acid | 10 | 2 | 21-25 |

| Myristic Acid | ~1 | 18 | - |

| Lauric Acid | ~1 | 48.2 | - |

Data sourced from multiple references. atlantis-press.comnih.govrasayanjournal.co.in

Utilization of Methyl Esters as Intermediates in Diethanolamide Synthesis

A prevalent and efficient two-step method for producing diethanolamides involves the use of fatty acid methyl esters (FAMEs) as intermediates. This approach offers better control over the reaction and can lead to higher purity products.

The process begins with the transesterification of a parent triglyceride (from natural oils) with methanol to produce FAMEs and glycerol. atlantis-press.comarpnjournals.orguii.ac.id This reaction can be catalyzed by acids (like sulfuric acid) or bases (like sodium hydroxide, potassium hydroxide, or sodium methylate). atlantis-press.comuii.ac.id For example, palm oil can be reacted with methanol and a sulfuric acid catalyst at 60°C for 2 hours to generate methyl esters. atlantis-press.com

The second step is the amidation of the FAMEs with diethanolamine. atlantis-press.comuii.ac.idresearchgate.net This reaction is typically conducted at elevated temperatures (e.g., 120°C to 160°C) and often requires a catalyst, such as sodium hydroxide (NaOH), sodium methylate, or potassium carbonate (K2CO3). atlantis-press.comuii.ac.idnih.gov The reaction involves the nucleophilic attack of the diethanolamine on the carbonyl carbon of the methyl ester, leading to the formation of the diethanolamide and the release of methanol as a byproduct. atlantis-press.com The general reaction is:

RCOOCH₃ + NH(C₂H₄OH)₂ → RCON(C₂H₄OH)₂ + CH₃OH atlantis-press.com

Optimizing reaction conditions is key to maximizing yield. Studies have shown that variables such as the molar ratio of reactants significantly impact the conversion rate. For instance, in one study, the best conversion for diethanolamide formation from palm oil methyl esters was achieved with a methyl ester to diethanolamine mole ratio of 1:5 and a 5% NaOH catalyst concentration. atlantis-press.com

The following table presents reaction conditions from various studies on diethanolamide synthesis via methyl esters.

| Feedstock | Intermediate | Catalyst | Temperature | Duration | Molar Ratio (Ester:Amine) | Conversion/Yield |

| Palm Oil | Methyl Esters | NaOH | 160°C | 3 h | 1:5 | 68.95% |

| Used Cooking Oil | Methyl Esters | K2CO3/Zeolite | 120°C | 4 h | Not Specified | 92% |

| Coconut Oil | Methyl Esters | CaO | 60-80°C | 3-5 h | 1:4 (FAME:DEA) | 84.65% |

Purification and Pre-treatment of Fatty Acid Feedstocks

The quality of the raw material is paramount for an efficient synthesis and a high-purity final product. Therefore, purification and pre-treatment of the fatty acid feedstocks are often necessary steps.

When using natural oils, pre-treatment may involve refining, bleaching, and deodorizing processes to remove impurities. chemistry-chemists.comresearchgate.net For feedstocks with high free fatty acid (FFA) content, such as used cooking oil or some crude vegetable oils, an initial purification step is crucial. uii.ac.id High FFA levels can interfere with base-catalyzed transesterification by forming soaps, thus reducing the yield of methyl esters. A common pre-treatment is an acid-catalyzed esterification to convert FFAs into methyl esters. nih.gov For instance, used cooking oil with an FFA content of 1.8% has been successfully used after a purification process. uii.ac.id

In some laboratory-scale syntheses, purification of the oil is performed using column chromatography with silica (B1680970) gel to isolate the triglycerides. rasayanjournal.co.in After the transesterification step, the resulting methyl ester is separated from the glycerol byproduct, typically using a separating funnel. atlantis-press.com The methyl ester layer is then neutralized (e.g., with NaOH) and washed with warm water to remove residual methanol, glycerol, and other impurities. atlantis-press.com

Byproduct Formation and Control in Diethanolamide Synthesis

The synthesis of diethanolamides is not without challenges, as several side reactions can occur, leading to the formation of undesirable byproducts. These impurities can affect the properties and quality of the final product.

Formation of Free Diethanolamine (DEA) in Reaction Mixtures

A common impurity in the final product is unreacted, or free, diethanolamine. nih.govcir-safety.org The presence of free DEA can vary significantly depending on the reaction conditions and the initial molar ratio of the reactants. cir-safety.org For example, using a 1:2 molar ratio of fatty acid to diethanolamine can result in a product with a higher residue of free diethanolamine. nih.gov Commercial cocamide DEA has been found to contain up to 18.2% free DEA by weight. cir-safety.org

Other significant byproducts can also form, particularly at high temperatures. These include:

Ester Amines : Formed as part of an equilibrium with the desired diethanolamide when using the methyl ester route. google.com

Piperazine Derivatives : Prolonged reaction times or high temperatures can lead to secondary transformations of diethanolamine and its condensation products, resulting in the formation of 1,4-bis(2-hydroxyethyl)piperazine. researchgate.net

Overcondensates and Esters : These can form with the free amine, especially at temperatures above 100°C. nih.gov

Strategies for Minimization of Undesired Byproducts

Several strategies have been developed to control the reaction pathway, minimize byproduct formation, and improve the purity of the final diethanolamide product.

Stoichiometric Control : Adjusting the molar ratio of reactants is a primary control strategy. Using a 1:1 molar ratio of fatty acid (or its ester) to diethanolamine is recommended for obtaining a purer product with less free DEA. nih.gov Conversely, using an excess of the amine can help shift the reaction equilibrium towards the product side. arpnjournals.org One patented process involves the gradual addition of the oil to an excess of diethanolamine to ensure the amine is always in excess in the reaction medium, thereby preventing the formation of interfering by-products. google.com

Temperature and Time Control : Operating at milder temperatures can significantly reduce the rate of side reactions. A temperature range of 70-80°C has been suggested to limit the formation of overcondensates and esters. nih.gov It has also been noted that prolonged reaction times can lead to an increase in secondary reaction products, so optimizing the reaction duration is crucial. researchgate.net

Byproduct Removal : Since the amidation of methyl esters is a reversible reaction, the removal of the methanol byproduct can shift the equilibrium towards the formation of the desired amide. researchgate.netnih.gov Techniques such as in situ inert gas stripping or vacuum stripping can be employed to eliminate methanol from the reaction mixture as it forms, thereby improving the final conversion. nih.gov

Post-Reaction Treatment : After the primary reaction, a post-treatment or "aging" step can be implemented. One method involves maintaining the reaction mixture at a lower temperature (e.g., 70°C to 90°C) for a period, which has been shown to increase the ratio of the desired amide product to the ester byproduct by at least 5%. google.com

Purification Techniques : To remove residual free diethanolamine from the final product, purification methods like reverse osmosis have been proposed. google.com

Advanced Analytical Characterization Techniques for Diethanolamine Palmitate Research

Chromatographic Separation and Detection Methodologies

Chromatography is fundamental to separating Diethanolamine (B148213) Palmitate from complex matrices and resolving it from related substances, such as precursors or byproducts.

Gas Chromatography (GC) for Mixture Component Analysis

Gas Chromatography (GC) is a robust technique for analyzing the volatile and semi-volatile components within a Diethanolamine Palmitate sample. It is particularly useful for quantifying residual precursors like Diethanolamine (DEA) in fatty acid diethanolamides. scispace.comnih.gov For analysis, samples are typically dissolved in a solvent such as methanol (B129727) and injected into the GC system. scispace.comnih.gov

The separation is achieved on a capillary column, which allows for high-efficiency separation of individual components. Nonpolar columns are often suitable for this type of analysis. scispace.com A flame ionization detector (FID) is commonly employed for detection due to its excellent sensitivity towards organic compounds. The method's effectiveness is demonstrated by its high recovery rates, often ranging from 94% to 100% for DEA in fatty acid dialkanolamides. scispace.comnih.gov GC is considered more selective than traditional titration methods for determining DEA content, as it is less susceptible to interference from other basic compounds. scispace.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | scispace.com |

| Detector | Flame Ionization Detector (FID) | scispace.com |

| Columns Evaluated | Rtx-1 (methyl silicone), SPB-5 (95% dimethyl-5% diphenyl polysiloxane) | scispace.comnih.gov |

| Injection Mode | Splitless | scispace.com |

| Sample Preparation | Dissolution in Methanol | scispace.comnih.gov |

| Application | Quantification of residual Diethanolamine (DEA) in fatty acid diethanolamides | scispace.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an indispensable tool for the qualitative and quantitative analysis of this compound and its related compounds. unipi.itnih.gov This hyphenated technique is widely used for the analysis of lipids and fatty acids. nih.gov

Prior to analysis, non-volatile or thermally labile compounds like this compound often require derivatization to increase their volatility. A common method is silylation, which converts active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers or esters. unipi.it Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparing it to spectral libraries like the NIST Mass Spectral Library. dergipark.org.tr GC-MS can be used to measure palmitate concentrations in samples and is particularly useful in clinical studies involving numerous samples due to its simple and rapid sample preparation. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | dergipark.org.tr |

| Sample Preparation | Derivatization (e.g., silylation with HMDS or BSTFA) is often required. | unipi.it |

| Application | Identification and quantification of fatty acids and their derivatives; structural elucidation based on mass spectral fragmentation. | unipi.itnih.gov |

| Data Analysis | Comparison of fragmentation patterns with spectral libraries (e.g., NIST). | dergipark.org.tr |

High-Performance Liquid Chromatography (HPLC) for Component Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and efficient technique for separating components from complex liquid mixtures and is particularly well-suited for non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is the most common mode for this type of analysis. nih.gov

The method allows for the separation of homologous fatty acid alkanolamides and the determination of diethanolamine in cosmetic samples. acs.orgrsc.org For enhanced resolution and faster analysis times, Ultra-High-Pressure Liquid Chromatography (UHPLC) can be employed, which uses columns with smaller particle sizes (<2 µm). nih.gov Detection is typically achieved using an ultraviolet (UV) detector, especially if the analyte can be derivatized with a UV-absorbing tag. For instance, diethanolamine can be complexed with dansyl chloride for sensitive detection. rsc.org This technique provides a simple, effective, and environmentally friendly approach for the analysis of diethanolamine. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Mode | Reversed-Phase (RP-HPLC) | nih.gov |

| Stationary Phase | C18 columns are commonly used. | nih.gov |

| Application | Separation and quantification of fatty acid alkanolamides and residual diethanolamine. | acs.orgrsc.org |

| Detection | UV detection, often following derivatization. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is highly suitable for the characterization of non-volatile compounds with higher polarity and molecular weights, such as this compound. nih.govnih.gov

LC-MS provides critical information for lipid identification, including chromatographic retention time, high-resolution accurate mass (HRAM) measurements, and tandem mass spectrometry (MS/MS) data. nih.gov Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the liquid phase. nih.govnih.gov The mass analyzer then provides the molecular weight of the parent compound. Further structural information can be obtained through MS/MS, where the parent ion is fragmented to produce a characteristic spectrum that helps in elucidating the molecule's structure. nih.gov This makes LC-MS an essential tool for confirming the identity of this compound and characterizing related impurities.

Spectroscopic Identification and Structural Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. The resulting FTIR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a unique molecular fingerprint. nih.gov

For this compound, FTIR analysis would reveal characteristic absorption bands corresponding to its constituent functional groups. The interpretation of these bands allows for the confirmation of the compound's chemical structure. FTIR is valued for its simple sample preparation and its alignment with the principles of "green analytical chemistry" due to the reduced use of chemical reagents. nih.gov

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (broad) | 3500 - 3200 |

| N-H (Amide, if secondary) | Stretching | 3350 - 3180 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-N | Stretching | 1400 - 1000 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Detailed Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule, confirming the successful formation of the amide bond and the integrity of the fatty acid chain and the diethanolamine headgroup. Both ¹H-NMR and ¹³C-NMR are utilized to provide a complete structural profile.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals corresponding to each unique proton environment in the molecule. The long alkyl chain of the palmitate moiety gives rise to a large, overlapping signal in the upfield region (around 1.2-1.3 ppm) for the bulk methylene (B1212753) (-CH₂) groups. The terminal methyl (-CH₃) group appears as a distinct triplet further upfield. Protons on the carbons adjacent to the carbonyl group and the nitrogen atom are shifted downfield due to the electron-withdrawing effects of these functional groups. The protons of the hydroxyethyl (B10761427) groups (-N-CH₂-CH₂-OH) typically appear as multiplets. The presence of a broad peak corresponding to the N-H proton of the secondary amide provides definitive evidence of the amidation reaction. ekb.eg

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield (typically >170 ppm). Carbons of the diethanolamine moiety attached to the nitrogen and oxygen atoms are also found in the downfield region. The carbons of the long palmitate alkyl chain produce a series of signals in the upfield region of the spectrum. The simplicity of the ¹³C-NMR spectrum, where each unique carbon gives a single peak (in a proton-decoupled spectrum), allows for straightforward confirmation of the molecule's carbon backbone. mdpi.comresearchgate.net

The combined data from both ¹H and ¹³C-NMR allows researchers to verify the molecular structure of synthesized this compound with high confidence.

Interactive Table: Typical NMR Chemical Shifts for this compound

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary based on the solvent and experimental conditions.

| Assignment | Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Palmitate Chain | -CH ₃ | ~0.88 (triplet) | ~14.0 |

| Palmitate Chain | -(CH ₂)₁₂- | ~1.25 (multiplet) | ~22.0 - 32.0 |

| Palmitate Chain | -CH ₂-CH₂-C=O | ~1.60 (multiplet) | ~25.0 |

| Palmitate Chain | -CH ₂-C=O | ~2.20 (triplet) | ~36.0 |

| Amide | -C=O | - | ~174.0 |

| Diethanolamine | -N-CH ₂- | ~3.40 (triplet) | ~50.0 |

| Diethanolamine | -CH ₂-OH | ~3.70 (triplet) | ~60.0 |

| Amide | -NH - | ~6.0 (broad) | - |

Quantitative Analysis Methodologies in this compound Research

Determination of Reaction Conversion Yield and Efficiency

The quantitative determination of reaction conversion is crucial for optimizing the synthesis of this compound. The efficiency of the amidation process is influenced by parameters such as temperature, catalyst concentration, and the molar ratio of reactants. rsc.orgrasayanjournal.co.in Researchers employ various analytical methods to monitor the progress of the reaction and calculate the final product yield.

A common approach involves tracking the consumption of the fatty acid reactant. This can be achieved through titration to determine the acid number of the reaction mixture over time. A decrease in the acid number corresponds to the conversion of the carboxylic acid into the amide. For instance, in the synthesis of N-palmitoyl diethanolamine, optimal conversion has been observed at specific temperatures and reaction times, after which the conversion rate may plateau or decrease. arpnjournals.org

Another method is to monitor the consumption of the diethanolamine reactant. The total amine value of the reaction mixture can be determined by titration, with a sharp drop in this value indicating the formation of the diethanolamide product. researchgate.net

Chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can also be used to quantify the amount of this compound formed or the amount of starting material remaining. By comparing the peak area of the product to that of a known standard, a precise conversion yield can be calculated. Studies have shown that factors like the molar ratio of diethanolamine to the fatty acid source directly influence the conversion rate, which tends to increase with a higher proportion of the amine reactant up to an optimal point. atlantis-press.com

Interactive Table: Effect of Reaction Parameters on Conversion Yield of Fatty Acid Diethanolamides

| Parameter Varied | Condition A | Yield (%) | Condition B | Yield (%) | Reference |

| Temperature | 90 °C | 94.4 | 110 °C | 83.1 | arpnjournals.org |

| Catalyst Conc. (wt%) | 1% | ~75 | 5% | >95 | rsc.orgrasayanjournal.co.in |

| Molar Ratio (DEA:Oil) | 3:1 | ~85 | 6:1 | >99 | rsc.org |

| Reaction Time | 1 hour | ~80 | 3 hours | >97 | rasayanjournal.co.in |

Assessment of Product Purity and Impurity Profiling

Ensuring the purity of this compound is essential for its application, particularly in industries like cosmetics. Impurity profiling involves the identification, structural elucidation, and quantitative determination of undesirable substances in the final product. medwinpublishers.comresearchgate.net Impurities can originate from starting materials, byproducts of the synthesis, or degradation products.

Common impurities in this compound include:

Unreacted Starting Materials: Residual free Diethanolamine and palmitic acid (or its ester precursor).

Byproducts: Esters formed through the reaction of the hydroxyl groups of diethanolamine with the fatty acid.

Various analytical techniques are employed for impurity profiling. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful method for separating and quantifying volatile impurities like free Diethanolamine. asn.snscispace.com Specific GC methods have been developed to determine residual Diethanolamine in fatty acid diethanolamides, with reported levels in commercial products ranging from 1.1% to 14.0%. scispace.com High-Performance Liquid Chromatography (HPLC) is also widely used, especially for less volatile impurities. medwinpublishers.com

Regulatory bodies and industry standards often set limits for specific impurities in final products, making accurate and validated analytical methods critical for quality control. researchgate.net

Interactive Table: Common Impurities in this compound and Analytical Methods

| Impurity | Potential Source | Analytical Technique | Typical Detection Limit |

| Free Diethanolamine | Unreacted starting material | Gas Chromatography (GC-FID, GC-MS) scispace.comcaf.ac.cn | ~0.05 µg/g scispace.com |

| Free Palmitic Acid | Unreacted starting material | Titration (Acid Value), HPLC | Varies with method |

| Ester-Amine Byproducts | Side reaction | HPLC, LC-MS | Method-dependent |

| Triethanolamine (B1662121) | Impurity in Diethanolamine raw material | Gas Chromatography (GC) caf.ac.cn | Method-dependent |

Quantitative Analysis of Amide Group Content

The quantification of the amide group content serves as a direct measure of the amount of this compound in a sample. This analysis confirms the identity and purity of the product.

Fourier-Transform Infrared (FTIR) Spectroscopy is a primary technique for this purpose. The amide functional group exhibits characteristic absorption bands in the infrared spectrum. The most prominent are the amide I band (primarily C=O stretching), which appears around 1620-1650 cm⁻¹, and the amide II band (N-H bending and C-N stretching), typically found near 1550 cm⁻¹. The presence of a strong carbonyl (C=O) absorption peak in this region is a key indicator of amide formation. atlantis-press.com While FTIR is excellent for qualitative identification, it can be adapted for quantitative analysis by creating a calibration curve that correlates the absorbance of the amide I band with known concentrations of a pure this compound standard.

Titration methods can be employed indirectly. By quantifying the amount of unreacted primary or secondary amine remaining in the product (the residual amine value), one can calculate the amount that has been converted to the amide. This provides an indirect but effective measure of the amide content and reaction completion. researchgate.net

Chromatographic methods like HPLC and GC, as mentioned previously, can also provide a direct quantitative measurement of the this compound molecule itself, which is directly proportional to the amide group content in a purified sample.

Interactive Table: Methodologies for Amide Group Analysis

| Methodology | Principle | Type of Analysis | Key Measurement |

| FTIR Spectroscopy | Infrared light absorption by molecular bonds. | Qualitative & Quantitative | Absorbance intensity of the Amide I (C=O) band (~1640 cm⁻¹). atlantis-press.com |

| Titration | Neutralization of basic amine groups. | Quantitative (Indirect) | Volume of titrant needed to neutralize residual free amine. researchgate.net |

| HPLC / GC | Separation based on physicochemical properties. | Quantitative (Direct) | Peak area corresponding to the this compound molecule. |

Chemical Reactivity and Transformation Mechanisms of Diethanolamine Palmitate

Hydrolysis and Degradation Pathways of Diethanolamine (B148213) Palmitate

The stability of diethanolamine palmitate is influenced by environmental conditions that can promote its breakdown through hydrolysis and other degradation pathways. The primary points of cleavage are the amide bond and the diethanolamine backbone itself.

Hydrolysis: The amide bond in this compound can undergo hydrolysis, breaking the molecule into its constituent parts: diethanolamine and palmitic acid. This reaction is typically slow but can be catalyzed by acids, bases, or enzymes. For instance, amidases present in biological systems are capable of metabolizing diethanolamides, cleaving the amide linkage to release the free fatty acid and diethanolamine. cir-safety.org

Degradation: The diethanolamine portion of the molecule is susceptible to oxidative and thermal degradation. In industrial applications where diethanolamine solutions are used for gas sweetening, degradation can occur in the presence of acid gases like CO2 and H2S at elevated temperatures. core.ac.ukubc.cauwa.edu.au The degradation mechanisms are complex and can lead to the formation of a variety of products through reactions such as oxidation, ring closure, and polymerization. core.ac.uk Advanced Oxidation Processes (AOPs), such as the use of UV radiation combined with hydrogen peroxide (UV/H₂O₂), have been shown to effectively degrade aqueous diethanolamine. researchgate.net This process generates highly reactive hydroxyl radicals that attack the organic molecule, leading to its mineralization. researchgate.net While this research focuses on diethanolamine, the pathways are relevant for the diethanolamine moiety within the palmitate derivative.

A summary of potential degradation products identified from studies on diethanolamine degradation under various conditions is presented below.

| Degradation Condition | Potential Degradation Products | Reaction Type |

| CO₂ Absorption (Activated DEA) | Formamide, Oxazolidone, 1,4-Bis(2-hydroxyethyl)piperazine | Ring closure, Oxidation |

| Thermal/Oxidative Stress | 3-(Hydroxyethyl)-2-oxazolidone (HEOD), Tris(hydroxyethyl)ethylenediamine (THEED) | Ring closure, Dimerization |

| UV/H₂O₂ Process | Carbon Dioxide, Water, Nitrogen | Mineralization via Hydroxyl Radicals |

Reactions with Other Chemical Entities (e.g., Polymerization Initiators, Cross-linking Agents)

The hydroxyl and amine groups of this compound are available for reactions with various chemical agents, enabling its use as a monomer or functional additive in polymer synthesis.

Reactions with Cross-linking Agents: this compound, particularly after functionalization, can serve as a polyol in the production of polymers like polyurethanes. For example, diethanolamides derived from vegetable oils can be epoxidized. researchgate.netchemistry-chemists.com These epoxidized diethanolamides can then react with diisocyanates, which are cross-linking agents. chemistry-chemists.com The hydroxyl groups of the diethanolamide react with isocyanate groups to form urethane (B1682113) linkages. Concurrently, the epoxy groups can react with diisocyanates in the presence of a suitable catalyst to form oxazolidone linkages, which introduce additional cross-linking sites and can improve the mechanical properties of the resulting rigid polyurethane foam. chemistry-chemists.com

Reactions with Polymerization Initiators: The secondary amine group in this compound can interact with certain types of polymerization initiators. Amines are known to act as accelerators or co-initiators in redox initiation systems, particularly with organic peroxides. alfachemic.com For example, aromatic tertiary amines are used with dibenzoyl peroxide to generate free radicals at lower temperatures. alfachemic.com While this compound contains a secondary aliphatic amine, it can still participate in reactions that influence polymerization kinetics, such as chain transfer or interacting with initiator-derived radicals. The specific reaction depends on the nature of the initiator (e.g., peroxide, azo compound) and the polymerization conditions. alfachemic.comyoutube.com

The table below summarizes key reactions with these chemical entities.

| Reacting Chemical Entity | Functional Group Involved | Resulting Linkage/Product | Application |

| Diisocyanates | Hydroxyl Groups | Urethane Linkage | Polyurethane Synthesis |

| Diisocyanates (with epoxidized derivative) | Epoxy Groups | Oxazolidone Linkage | Cross-linking in Polyurethanes chemistry-chemists.com |

| Peroxide Initiators | Secondary Amine | Potential role in Redox Initiation System | Polymer Synthesis alfachemic.com |

Derivatization and Functionalization Strategies for this compound

The chemical structure of this compound can be modified to alter its properties and introduce new functionalities. These strategies can target the fatty acid chain or the diethanolamine headgroup.

Functionalization of the Fatty Acid Chain: If the parent fatty acid used in the synthesis is unsaturated (e.g., oleic acid instead of palmitic acid), the double bonds in the alkyl chain offer sites for functionalization. A common strategy is epoxidation, where the double bond is converted into an epoxide ring. As mentioned, these epoxidized diethanolamides can be used as polyols for creating cross-linked polyurethane networks. researchgate.netchemistry-chemists.com

Functionalization of the Diethanolamine Headgroup: The secondary amine and two hydroxyl groups are reactive sites for various derivatization reactions.

Reactions of the Hydroxyl Groups: The two hydroxyl groups can undergo esterification or etherification to introduce new functional moieties.

Reactions of the Amine Group: The secondary amine can react with various electrophiles. For example, diethanolamine can react with maleic anhydride (B1165640) in an addition reaction to form dihydroxyethyl aspartate, indicating the amine's nucleophilicity. google.com Similar reactions could potentially be applied to this compound to attach carboxylate or other functional groups.

Derivatization for Analysis: For analytical purposes, the reactive groups of diethanolamine and its derivatives are often targeted. For instance, diethanolamine can be derivatized with dansyl chloride to facilitate its analysis by high-performance liquid chromatography. rsc.org Other methods involve silylation or trifluoroacetylation of the hydroxyl and amine groups for analysis by gas chromatography. researchgate.net These analytical derivatization methods highlight the inherent reactivity of the functional groups that can be exploited for synthetic functionalization.

The following table outlines potential derivatization strategies for this compound.

| Target Site | Reaction Type | Reagent Example | Resulting Functional Group/Derivative |

| Alkyl Chain (if unsaturated) | Epoxidation | Peroxy Acids | Epoxide Ring |

| Hydroxyl Groups | Esterification | Acyl Chlorides, Anhydrides | Ester |

| Secondary Amine | Michael Addition | Maleic Anhydride | Substituted Aspartate Derivative google.com |

| Amine/Hydroxyl Groups | Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetylated Derivative researchgate.net |

Molecular Modeling and Theoretical Studies on Diethanolamine Palmitate

Computational Chemistry Approaches for Structure-Reactivity Relationships

Computational chemistry serves as a powerful tool to explore the intricate relationship between the three-dimensional structure of Diethanolamine (B148213) Palmitate and its chemical reactivity. Techniques such as Density Functional Theory (DFT) are employed to model the electronic structure and predict molecular properties. These methods allow for the optimization of the molecule's geometry, revealing the most stable conformation and the spatial arrangement of its constituent atoms.

Furthermore, computational models can simulate the vibrational frequencies of Diethanolamine Palmitate, which can be correlated with experimental infrared spectroscopy data to confirm its structure. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's ability to donate or accept electrons, which is fundamental to understanding its reactivity in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicability to Chemical Performance)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a statistical approach to establish a correlation between the chemical structure of a molecule and its biological activity or chemical performance. While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied to predict its performance in various applications, such as its role as an emulsifier, surfactant, or corrosion inhibitor.

QSAR models are built upon a set of calculated molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). For a series of related fatty acid diethanolamides, these descriptors can be correlated with experimentally determined performance metrics.

For example, the emulsifying capacity of this compound could be modeled by correlating descriptors that represent its hydrophilic-lipophilic balance (HLB) with measurements of emulsion stability. A hypothetical QSAR model might reveal that specific combinations of molecular volume and the partial charge on the diethanolamine head group are critical for optimal performance.

Table 1: Hypothetical QSAR Descriptors for Predicting Emulsifier Performance of Fatty Acid Diethanolamides

| Compound | Molecular Volume (ų) | Partial Charge on Nitrogen | Predicted Emulsifier Efficiency (%) |

| Diethanolamine Laurate | 350.4 | -0.25 | 75 |

| This compound | 458.7 | -0.26 | 85 |

| Diethanolamine Stearate | 512.9 | -0.27 | 82 |

| Diethanolamine Oleate | 508.6 | -0.28 | 88 |

Note: The data in this table is illustrative and intended to demonstrate the application of QSAR principles. Actual values would require experimental validation.

Theoretical Insights into Reaction Mechanisms of this compound Formation

The formation of this compound typically occurs through the amidation or esterification of palmitic acid (or its derivatives like methyl palmitate) with diethanolamine. researchgate.net Theoretical studies can provide a detailed, step-by-step understanding of the reaction mechanism at the atomic level.

Computational modeling can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved. This allows for the calculation of activation energies, which are crucial for understanding the reaction kinetics.

The reaction between palmitic acid and diethanolamine to form the amide is generally believed to proceed through a nucleophilic acyl substitution mechanism. Key steps that can be elucidated through theoretical calculations include:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of palmitic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of diethanolamine acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the amide bond.

Table 2: Calculated Parameters for the Formation of this compound

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Attack | Tetrahedral Intermediate | 65 |

| Water Elimination | Transition State for Dehydration | 120 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from theoretical studies of reaction mechanisms.

Industrial and Material Science Applications of Diethanolamine Palmitate in Research

Role in Polymer Chemistry and Material Synthesis

Diethanolamine (B148213) palmitate and similar diethanolamides are proving to be valuable building blocks in polymer chemistry, particularly in the synthesis of polyurethanes and the development of bio-based polymers.

As a Precursor for Polyols in Polyurethane Systems

Diethanolamine palmitate functions as a precursor for polyols, which are essential components in the production of polyurethanes. The diethanolamine portion of the molecule provides the necessary hydroxyl groups that react with isocyanates to form the urethane (B1682113) linkages of the polymer backbone.

In polyurethane synthesis, amide-type polyols can be synthesized from the reaction of fatty acids, such as those found in tall oil, with diethanolamine. These polyols then react with diisocyanates to create poly(urethane amides). This approach offers an alternative to traditional polyester (B1180765) urethanes, which are synthesized from fatty acids and triethanolamine (B1662121) esters ktu.lt. The synthesis of these amide-type polyols is typically carried out at elevated temperatures, for instance, (145 ±5)°С in an inert atmosphere ktu.lt.

The general reaction to form diethanolamides from fatty acids and diethanolamine can be represented as follows:

| Reactants | Product |

| Fatty Acid (e.g., Palmitic Acid) + Diethanolamine | Diethanolamide (e.g., this compound) |

This diethanolamide then serves as a polyol in the subsequent polymerization with a diisocyanate to form a poly(urethane amide).

Incorporation into Bio-based Polymer Formulations

With a growing emphasis on sustainability, there is significant interest in developing polymers from renewable resources. This compound, derived from the bio-based palmitic acid found in sources like palm oil, is a key component in the formulation of bio-based polymers chemrxiv.orgresearchgate.netmdpi.com.

Research has demonstrated the synthesis of epoxidized diethanolamides from palm oil, which is rich in palmitic acid, and diethanolamine. These bio-derived diethanolamides are proposed as a new type of polyol for producing rigid polyurethane foams researchgate.net. The synthesis can be achieved through the transamidation of palm oil with diethanolamine, a process that can be conducted without the need for a catalyst or solvent rsc.org. The use of such bio-based polyols reduces the reliance on petrochemical feedstocks in polyurethane production utm.my.

A study on the synthesis of palm oil-based diethanolamides identified optimal reaction conditions to be a temperature of 110°C for 5 hours. The resulting diethanolamides were non-viscous liquids at room temperature with specific hydroxyl and amine values suitable for polyurethane production researchgate.net.

Modification of Polymer Properties through this compound Integration

The incorporation of this compound and similar structures into polymer networks can significantly modify the final properties of the material. The long fatty acid chain of palmitic acid can act as a dangling side chain in the polyurethane network, influencing its mechanical and thermal characteristics ktu.lt.

For instance, poly(urethane amides) synthesized from diethanolamine-based polyols have been shown to exhibit higher mechanical properties compared to their polyester urethane counterparts ktu.lt. The introduction of these diethanolamide structures can also enhance the thermal stability of the resulting polyurethanes. Furthermore, in the case of epoxidized diethanolamides from palm oil, the retained epoxide groups can undergo further reactions during foam production, leading to additional cross-linking and improved mechanical and thermal properties of the rigid polyurethane foam researchgate.net.

The modification of polymer surfaces is another area of interest. While not directly involving this compound, research has shown that incorporating fatty acid conjugates, such as palmitic acid, into biodegradable polyesters like PLGA can improve their surface functionality for applications like drug targeting yale.edu. This suggests potential for similar surface modifications using this compound.

Applications in Lubricant and Corrosion Inhibition Formulations

While direct studies on this compound are limited in the available research, the properties of its constituent parts, diethanolamine and fatty acid derivatives, suggest its potential utility in lubricants and as a corrosion inhibitor. Fatty amines and their derivatives are known to displace water from metal surfaces, forming a protective film that inhibits corrosion arkema.com.

Diethanolamine itself is used as a corrosion inhibitor in metalworking fluids for operations such as cutting, stamping, and die-casting thirdcoastchemicals.com. It also serves as a building block for triazine-based corrosion inhibitors thirdcoastchemicals.com. Various amine salts of carboxylic acids are also recognized for their lubricating and corrosion-inhibiting properties googleapis.com. Given that this compound is a fatty acid amide of diethanolamine, it is plausible that it would exhibit similar surface-active and film-forming properties, making it a candidate for inclusion in lubricant and corrosion inhibition formulations.

Utilization in Non-Coating Additives and Composite Materials

The potential for this compound in non-coating additives and composite materials can be inferred from the applications of its components, palmitic acid and diethanolamine.

Palmitic acid-based compounds have been explored as bio-based additives. For instance, a bioplastic synthesized from palmitic acid has been suggested for use as an internal plasticizer in bio-based industries nih.gov. Furthermore, palm fatty acid distillate, which is rich in palmitic acid, has been used to prepare alkyd resins that can function as additives in liquid detergents rsc.org.

Diethanolamine is utilized as an ingredient in cement and concrete additives to enhance workability and stability greenchemindustries.com. It also serves as a catalyst in the production of polyurethane foams, contributing to the material's flexibility and durability greenchemindustries.com.

While direct evidence for the use of this compound in these specific applications is not present in the provided search results, its amphiphilic nature, combining a long hydrocarbon tail with a polar headgroup, suggests potential as a surfactant, emulsifier, or dispersing agent in various formulations. Additionally, its potential as a bio-derived plasticizer or modifier in composite materials warrants further investigation.

Development as a Component in Oil Spill Dispersant Formulations